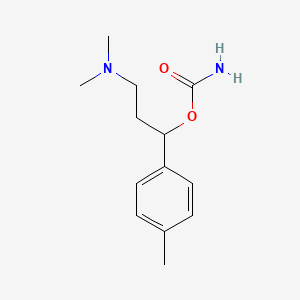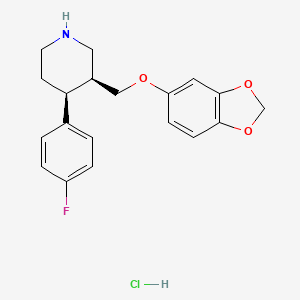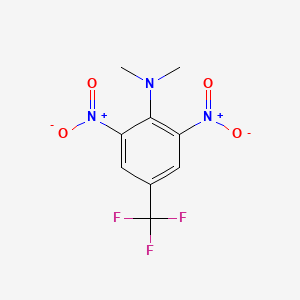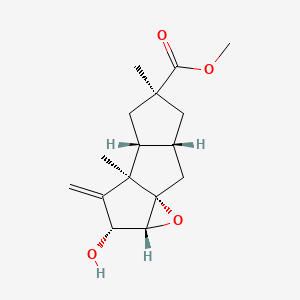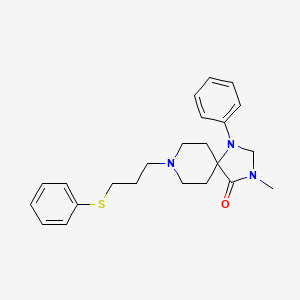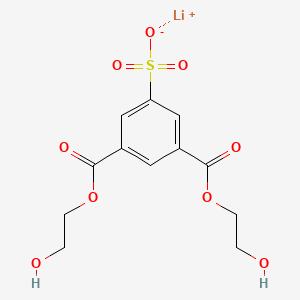
Lithium bis(2-hydroxyethyl) 5-sulfoisophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium bis(2-hydroxyethyl) 5-sulfoisophthalate is a chemical compound with the molecular formula C12H13LiO9S. It is a lithium salt of 1,3-benzenedicarboxylic acid, 5-sulfo-, 1,3-bis(2-hydroxyethyl) ester. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium bis(2-hydroxyethyl) 5-sulfoisophthalate typically involves the esterification of 5-sulfoisophthalic acid with ethylene glycol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The lithium salt is then obtained by neutralizing the resulting ester with lithium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
Lithium bis(2-hydroxyethyl) 5-sulfoisophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
Lithium bis(2-hydroxyethyl) 5-sulfoisophthalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of specialty polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism by which lithium bis(2-hydroxyethyl) 5-sulfoisophthalate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Sodium bis(2-hydroxyethyl) 5-sulfoisophthalate
- Potassium bis(2-hydroxyethyl) 5-sulfoisophthalate
- Calcium bis(2-hydroxyethyl) 5-sulfoisophthalate
Uniqueness
Lithium bis(2-hydroxyethyl) 5-sulfoisophthalate is unique due to its lithium ion, which imparts specific properties and reactivity compared to its sodium, potassium, and calcium counterparts. The lithium ion can influence the compound’s solubility, stability, and interactions with other molecules, making it suitable for particular applications where other similar compounds may not be as effective.
Properties
CAS No. |
150099-94-8 |
|---|---|
Molecular Formula |
C12H13LiO9S |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate |
InChI |
InChI=1S/C12H14O9S.Li/c13-1-3-20-11(15)8-5-9(12(16)21-4-2-14)7-10(6-8)22(17,18)19;/h5-7,13-14H,1-4H2,(H,17,18,19);/q;+1/p-1 |
InChI Key |
ZTFGVIAJMLPQOC-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=C(C=C(C=C1C(=O)OCCO)S(=O)(=O)[O-])C(=O)OCCO |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






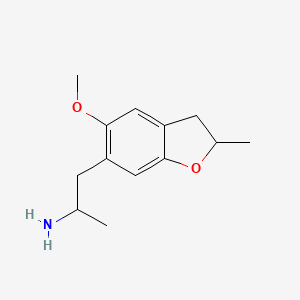
![[(3R)-1-[(2R)-3-[2-[2-[[(2R)-3-[(3R)-3-dodecanoyloxydecoxy]-2-(tetradecanoylamino)propoxy]-hydroxyphosphoryl]oxyethylcarbamoylamino]ethoxy-hydroxyphosphoryl]oxy-2-(tetradecanoylamino)propoxy]decan-3-yl] dodecanoate](/img/structure/B12775363.png)

